[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol
Description
[3-(Pyridin-4-yl)-1H-pyrazol-5-yl]methanol is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a pyridinyl group and a hydroxymethyl (-CH₂OH) group at the 5-position. This structure combines aromatic nitrogen heterocycles with a polar hydroxyl group, rendering it a versatile scaffold for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
(3-pyridin-4-yl-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-8-5-9(12-11-8)7-1-3-10-4-2-7/h1-5,13H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIYHBYPFZDGDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The resulting pyrazole can then be functionalized to introduce the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are commonly used.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridine-4-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings :
- Anti-inflammatory Activity: Derivatives such as 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids (e.g., compounds 22a–o) demonstrated enhanced anti-inflammatory activity when substituted with electron-donating groups (e.g., phenyl, methyl, methoxy) (ED₅₀ = 18–36 mg/kg). In contrast, electron-withdrawing groups reduced activity, suggesting that the hydroxymethyl group in [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol may confer intermediate polarity, balancing solubility and target binding .
- Enzyme Inhibition: The DPP-4 inhibitor 27n (a pyrazole-piperazine-thiazolidine hybrid) highlights the role of extended pharmacophores. Compared to [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol, 27n’s piperazine and thiazolidine groups enable multi-target interactions, whereas the hydroxymethyl group in the target compound may limit its enzymatic affinity but improve metabolic stability .
Structural and Conformational Differences
Molecular Geometry :
- In [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol, the pyrazole ring forms dihedral angles of 3.29° (with bromophenyl) and 74.91° (with chlorophenyl), indicating steric and electronic effects of bulky aryl groups. The target compound’s pyridinyl group likely adopts a coplanar conformation with the pyrazole ring due to conjugation, optimizing π-orbital overlap .
- Coordination Chemistry: Ligands like H2L6 (bis-pyrazolyl benzene) form stable metal complexes via N-donor sites. The hydroxymethyl group in [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol may introduce additional coordination sites (O-donor), though this remains unexplored .
Table 2: Structural Parameters of Pyrazole Derivatives
| Compound | Dihedral Angles (°) | Coordination Sites |
|---|---|---|
| [3-(Pyridin-4-yl)-1H-pyrazol-5-yl]methanol | ~0 (pyridinyl-pyrazole) | N (pyrazole, pyridine), O (hydroxyl) |
| [3-(4-Bromophenyl)-1H-pyrazol-5-yl]methanol | 3.29 (bromophenyl), 74.91 (chlorophenyl) | N (pyrazole), Br/Cl (aryl) |
| H2L6 (bis-pyrazolyl benzene) | Flexible (spacer-dependent) | N (pyrazole) × 2 |
Table 3: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP (Estimated) | Solubility (Water) |
|---|---|---|---|
| [3-(Pyridin-4-yl)-1H-pyrazol-5-yl]methanol | 203.24 | ~0.5 | High |
| (1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol | 203.24 | ~1.8 | Moderate |
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 184.19 | ~2.2 | Low |
Biological Activity
[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol is a heterocyclic compound characterized by the presence of both pyridine and pyrazole rings. Its structural uniqueness and potential biological activities have garnered significant attention in medicinal chemistry, particularly for its applications in cancer treatment and antimicrobial therapies. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol is CHNO. It features a hydroxymethyl group attached to the pyrazole nitrogen, which is crucial for its biological activity. The compound's structure allows it to interact with various biological targets, making it a versatile scaffold for drug design.
Research indicates that [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol exhibits significant biological activity primarily as an enzyme inhibitor and receptor modulator . It has been investigated for its ability to inhibit specific kinases involved in tumor growth and progression. Additionally, studies suggest that it may possess antimicrobial properties, making it a candidate for further pharmacological exploration.
Key Mechanisms:
- Kinase Inhibition : The compound has shown promise in inhibiting kinases that play critical roles in cancer cell signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various microbial strains, warranting further investigation into its utility as an antimicrobial agent.
Biological Activity Data
The following table summarizes relevant findings regarding the biological activities of [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol:
Case Studies
Several studies have explored the efficacy of [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol in various therapeutic contexts:
- Anticancer Activity : A study demonstrated that derivatives of pyrazole compounds, including [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol, effectively inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing new anticancer agents targeting microtubules.
- Antimicrobial Studies : Another investigation highlighted the compound's potential as an antimicrobial agent against specific bacterial strains, suggesting that modifications to its structure could enhance its efficacy.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyrazole derivatives:
- Substitution Patterns : Variations in substitution on the pyridine or pyrazole rings can significantly influence the compound's binding affinity and biological activity.
- Combination Therapies : Studies suggest that combining [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol with other therapeutic agents may yield synergistic effects, particularly in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
